Cas no 1821712-17-7 (4-(Hydroxymethyl)piperidin-3-ol)
4-(Hydroxymethyl)piperidin-3-ol Chemical and Physical Properties
Names and Identifiers
-
- COQKGJIYPZVMSJ-UHFFFAOYSA-N
- SCHEMBL462863
- SB21749
- CIS-4-(HYDROXYMETHYL)PIPERIDIN-3-OL
- SB42788
- 1416553-81-5
- 4-Hydroxymethyl-piperidin-3-ol
- DB-348273
- PB37859
- EN300-95639
- 3-hydroxy-4-Piperidinemethanol
- PB38900
- MFCD09036027
- 4-(hydroxymethyl)piperidin-3-ol
- 4-Piperidinemethanol, 3-hydroxy-
- (3R,4S)-4-(Hydroxymethyl)piperidin-3-ol
- 1821712-17-7
- AKOS006331515
- SB21750
- AS-32910
- 220218-57-5
- 3-hydroxy-4-hydroxymethylpiperidine
- (3R,4R)-4-(HYDROXYMETHYL)-3-PIPERIDINOL
- 4-(Hydroxymethyl)piperidin-3-ol
-
- Inchi: 1S/C6H13NO2/c8-4-5-1-2-7-3-6(5)9/h5-9H,1-4H2
- InChI Key: COQKGJIYPZVMSJ-UHFFFAOYSA-N
- SMILES: OC1CNCCC1CO
Computed Properties
- Exact Mass: 131.094628657g/mol
- Monoisotopic Mass: 131.094628657g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 87.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.6
- Topological Polar Surface Area: 52.5Ų
4-(Hydroxymethyl)piperidin-3-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Aaron | AR029I2R-100mg |
(3R,4S)-4-(hydroxymethyl)piperidin-3-ol |
1821712-17-7 | 97% | 100mg |
$329.00 | 2023-12-15 | |
| Aaron | AR029I2R-250mg |
(3R,4S)-4-(hydroxymethyl)piperidin-3-ol |
1821712-17-7 | 97% | 250mg |
$549.00 | 2023-12-15 |
4-(Hydroxymethyl)piperidin-3-ol Related Literature
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
-
Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
-
Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
Additional information on 4-(Hydroxymethyl)piperidin-3-ol
4-(Hydroxymethyl)piperidin-3-ol (CAS No. 1821712-17-7): A Key Intermediate in Modern Pharmaceutical Synthesis
4-(Hydroxymethyl)piperidin-3-ol, identified by its CAS number 1821712-17-7, is a significant compound in the realm of pharmaceutical chemistry. This piperidine derivative features a hydroxymethyl group at the 4-position and a hydroxyl group at the 3-position, making it a versatile intermediate for synthesizing various bioactive molecules. Its unique structural properties have garnered attention in recent years, particularly in the development of novel therapeutic agents.
The compound's molecular structure, characterized by a six-membered piperidine ring substituted with these functional groups, allows for diverse chemical modifications. This flexibility is highly valuable in medicinal chemistry, where precise molecular design is crucial for achieving desired pharmacological effects. The presence of both hydroxymethyl and hydroxyl groups provides multiple sites for further functionalization, enabling the synthesis of complex scaffolds that mimic natural products or target specific biological pathways.
In recent years, 4-(Hydroxymethyl)piperidin-3-ol has been explored as a precursor in the development of drugs targeting neurological disorders. Its piperidine core is a common motif in molecules that interact with central nervous system receptors. For instance, studies have demonstrated its utility in synthesizing analogs of GABAergic agents, which are being investigated for their potential in treating anxiety and epilepsy. The hydroxymethyl group can be further oxidized to an aldehyde or carboxylic acid, expanding its synthetic utility.
Moreover, the compound has shown promise in the field of antiviral research. The structural framework of piperidine derivatives is known to facilitate interactions with viral proteases and polymerases. Researchers have leveraged CAS No. 1821712-17-7 to develop inhibitors against RNA viruses by incorporating it into peptidomimetic structures. These inhibitors often require precise stereochemistry, which the hydroxymethyl and hydroxyl groups can help achieve through selective reactions.
The synthesis of 4-(Hydroxymethyl)piperidin-3-ol itself presents an interesting challenge due to the need to introduce both functional groups at specific positions on the piperidine ring. Traditional synthetic routes often involve multi-step processes, including protection-deprotection strategies to prevent unwanted side reactions. However, advances in catalytic methods have enabled more efficient pathways, reducing the number of synthetic steps while maintaining high yields and purity.
Recent innovations in green chemistry have also influenced the production of this compound. Solvent-free reactions and biocatalytic approaches have been explored to minimize environmental impact without compromising efficiency. For example, enzymatic methods using engineered cytochrome P450 enzymes have been successful in introducing hydroxyl groups with high regioselectivity. Such sustainable practices align with global efforts to make pharmaceutical synthesis more eco-friendly.
The pharmacokinetic properties of derivatives derived from 4-(Hydroxymethyl)piperidin-3-ol are another area of active research. By modifying its structure, chemists can influence factors such as solubility, metabolic stability, and binding affinity. For instance, incorporating fluorine atoms at strategic positions can enhance bioavailability while reducing off-target effects. These modifications are critical for translating laboratory findings into viable clinical candidates.
In conclusion, 4-(Hydroxymethyl)piperidin-3-ol (CAS No. 1821712-17-7) represents a valuable building block in pharmaceutical research. Its unique structural features enable the synthesis of diverse bioactive molecules with potential applications across multiple therapeutic areas. As synthetic methodologies continue to evolve, this compound will likely remain a cornerstone in the development of next-generation drugs.
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